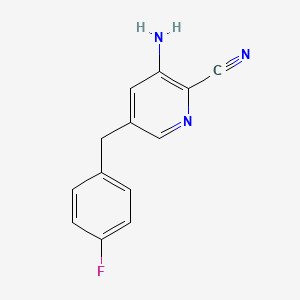
Ethyl 6-(difluoromethoxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(difluoromethoxy)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group and a difluoromethoxy substituent on the nicotinic acid ring
Méthodes De Préparation
The synthesis of Ethyl 6-(difluoromethoxy)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with difluoromethanol in the presence of a base to form the corresponding difluoromethoxy derivative. This intermediate is then esterified with ethanol to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 6-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparaison Avec Des Composés Similaires
Ethyl 6-(difluoromethoxy)nicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate: Similar in structure but with a chlorine substituent.
6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These compounds have different substituents on the nicotinic acid ring and exhibit distinct chemical properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 6-(difluoromethoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-7(12-5-6)15-9(10)11/h3-5,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNBWTHXLQWWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)




![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)



![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)

